molecular formula C15H25N5O2S B10951078 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10951078
M. Wt: 339.5 g/mol
InChI Key: NQNKGMASCFZDKV-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide typically involves the condensation of 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of bases like triethylamine to facilitate the reaction . The process may also involve the use of sulfonyl chlorides to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Mechanism of Action

The mechanism by which N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Its sulfonamide group plays a crucial role in its binding affinity and specificity .

Properties

Molecular Formula

C15H25N5O2S

Molecular Weight

339.5 g/mol

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-1-ethyl-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H25N5O2S/c1-6-19-10-15(14(5)18-19)23(21,22)16-8-11(2)9-20-13(4)7-12(3)17-20/h7,10-11,16H,6,8-9H2,1-5H3

InChI Key

NQNKGMASCFZDKV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NCC(C)CN2C(=CC(=N2)C)C

Origin of Product

United States

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